sFRP-1 Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

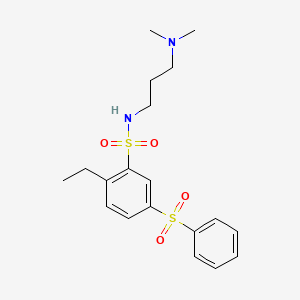

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648874 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915754-88-0 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of sFRP-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of Wnt signaling, often through the overexpression of inhibitors like sFRP-1, is implicated in a variety of diseases, including cancer, osteoporosis, and Alzheimer's disease.[1][2] sFRP-1 inhibitors have emerged as a promising therapeutic strategy to restore normal Wnt signaling by directly targeting and neutralizing the inhibitory activity of sFRP-1. This guide provides a comprehensive overview of the mechanism of action of sFRP-1 inhibitors, detailing the molecular interactions, signaling consequences, and the experimental methodologies used to elucidate their function.

The Role of sFRP-1 in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC, which regulate cellular processes like proliferation and differentiation.[3][4]

sFRP-1 acts as a soluble antagonist in this pathway through two primary mechanisms:[5][6]

-

Direct Wnt Ligand Sequestration: sFRP-1 can directly bind to Wnt ligands through its C-terminal Netrin-related (NTR) domain. This interaction prevents the Wnt ligand from binding to the Fz receptor, thereby inhibiting the initiation of the signaling cascade.[6][7]

-

Frizzled Receptor Interaction: The N-terminal cysteine-rich domain (CRD) of sFRP-1 is structurally homologous to the Wnt-binding domain of Fz receptors.[8] This allows sFRP-1 to form non-functional complexes with Fz receptors, competing with Wnt ligands for receptor binding.[5][6]

Both mechanisms ultimately prevent the stabilization of β-catenin and the subsequent activation of Wnt target gene expression.

Mechanism of Action of sFRP-1 Inhibitors

sFRP-1 inhibitors are small molecules designed to block the function of sFRP-1, thereby reactivating Wnt signaling.[1] The primary mechanism of action for these inhibitors is the direct binding to sFRP-1, which sterically hinders its interaction with Wnt ligands.[1][9] By preventing the sequestration of Wnt by sFRP-1, these inhibitors allow the Wnt ligands to bind to the Fz/LRP5/6 receptor complex, leading to the activation of the downstream signaling cascade.[1] This results in the stabilization and nuclear translocation of β-catenin, and the subsequent transcription of Wnt target genes.

Quantitative Data on sFRP-1 Inhibitors

The following table summarizes key quantitative data for well-characterized sFRP-1 inhibitors.

| Inhibitor | Target Domain | IC50 | EC50 | Assay System | Reference |

| WAY-316606 | sFRP-1 | 0.5 µM | Not Reported | Fluorescence Polarization (FP) binding assay | [9] |

| WAY-362692 | Netrin domain of sFRP-1 | 0.02 µM | 0.03 µM | Wnt/β-catenin signaling pathway activation | [9] |

| sFRP-1 Inhibitor (CAS 915754-88-0) | sFRP-1 | Not Reported | 1.27 µM | U2OS-based reporter assay | [3] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Modulation by sFRP-1 and its Inhibitor

Experimental Workflow for Screening and Characterizing sFRP-1 Inhibitors

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., TransIT-2020)

-

96-well white, clear-bottom tissue culture plates

-

Wnt3a conditioned media or purified Wnt3a protein

-

sFRP-1 protein

-

This compound compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of ~35,000 cells per well in complete growth medium.[2][9]

-

Transfection: The following day, co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10] A 10:1 ratio of TCF/LEF reporter to Renilla plasmid is recommended.[10]

-

Treatment: After 24 hours of transfection, replace the medium with assay medium containing the treatments:

-

Control (vehicle)

-

Wnt3a (to activate the pathway)

-

Wnt3a + sFRP-1 (to inhibit the pathway)

-

Wnt3a + sFRP-1 + this compound (to test for rescue of inhibition)

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[2]

-

Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[2][10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the control.

Co-Immunoprecipitation (Co-IP) of sFRP-1 and Wnt

This technique is used to verify the direct interaction between sFRP-1 and Wnt ligands and to assess the ability of an this compound to disrupt this interaction.

Materials:

-

Cell lysate containing overexpressed and tagged sFRP-1 and Wnt3a

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors)[11]

-

Antibody against the sFRP-1 tag

-

Protein A/G magnetic beads

-

This compound compound

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Lysis: Lyse cells expressing tagged sFRP-1 and Wnt3a in ice-cold IP lysis buffer.[11]

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[11][12]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the sFRP-1 tag overnight at 4°C with gentle rotation.[11]

-

In a parallel sample, add the this compound along with the antibody to test for disruption of the interaction.

-

-

Complex Capture: Add protein A/G beads to each sample and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11]

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.[11][13]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the Wnt3a tag to detect the co-immunoprecipitated protein.

Western Blot for β-catenin Stabilization

This method is used to visualize the accumulation of β-catenin in the cytoplasm, a hallmark of canonical Wnt pathway activation.

Materials:

-

Cells treated with Wnt3a, sFRP-1, and/or this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[14]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBS-T)

-

Primary antibody against β-catenin

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse treated cells in RIPA buffer and determine the protein concentration using a BCA assay.[14]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[14][15]

-

Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[15]

-

Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.[15]

-

Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This technique measures the mRNA expression levels of Wnt target genes, such as AXIN2 and MYC, to confirm downstream pathway activation.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

Primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Protocol:

-

RNA Extraction and DNase Treatment: Extract total RNA from treated cells and perform DNase treatment to remove any contaminating genomic DNA.[16]

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.[16]

-

qRT-PCR: Set up the qRT-PCR reaction with SYBR Green Master Mix, primers, and cDNA template. Run the reaction in a qRT-PCR instrument.[16]

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the control.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This histochemical assay is used to detect senescent cells, as sFRP-1 has been shown to be a mediator of stress-induced senescence.[10]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

SA-β-gal staining solution (containing X-gal at pH 6.0)[8][17]

-

Bright-field microscope

Protocol:

-

Fixation: Wash the cells with PBS and fix them for 5 minutes at room temperature.[8][17]

-

Staining: Add the SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) until a blue-green color develops in senescent cells (can take several hours to overnight).[8][17]

-

Visualization and Quantification: Observe the cells under a bright-field microscope. Quantify the percentage of senescent (blue-green stained) cells by counting at least 100 cells in multiple random fields.[10]

Conclusion

sFRP-1 inhibitors represent a targeted approach to modulate the Wnt/β-catenin signaling pathway with significant therapeutic potential across a range of diseases. Their mechanism of action, centered on the direct inhibition of sFRP-1's ability to antagonize Wnt signaling, leads to a restoration of this critical pathway. The experimental protocols detailed in this guide provide a robust framework for the discovery, characterization, and validation of novel sFRP-1 inhibitors, facilitating their translation from the laboratory to the clinic. As research in this area continues, a deeper understanding of the nuanced roles of sFRP-1 and the long-term effects of its inhibition will be crucial for the development of safe and effective therapies.

References

- 1. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anygenes.com [anygenes.com]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Wnt Reporter Activity Assay [bio-protocol.org]

- 11. assaygenie.com [assaygenie.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 14. benchchem.com [benchchem.com]

- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Senescence Associated β-galactosidase Staining [bio-protocol.org]

sFRP-1 Function in the Wnt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular modulator of the Wnt signaling pathway, a critical network governing cell proliferation, differentiation, and fate. Primarily functioning as an antagonist, sFRP-1 sequesters Wnt ligands, preventing their interaction with Frizzled (FZD) receptors and thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling. This inhibitory role has positioned sFRP-1 as a tumor suppressor in various cancers where its expression is frequently downregulated. However, the function of sFRP-1 is complex, with some evidence suggesting a biphasic role, potentially enhancing Wnt signaling at low concentrations. This guide provides a comprehensive technical overview of sFRP-1's function, quantitative interaction data, detailed experimental methodologies, and visual representations of the associated molecular pathways and workflows.

Core Function of sFRP-1 in Wnt Signaling

sFRP-1 is a secreted glycoprotein (B1211001) characterized by two primary functional domains: an N-terminal cysteine-rich domain (CRD) and a C-terminal Netrin-like (NTR) domain.[1]

-

Cysteine-Rich Domain (CRD): This domain shares significant sequence homology with the Wnt-binding site of FZD receptors. The primary mechanism of Wnt antagonism by sFRP-1 is through the direct binding of its CRD to Wnt ligands, effectively sequestering them and preventing their association with FZD receptors on the cell surface.[2] This action blocks the initiation of downstream Wnt signaling cascades.

-

Netrin-like Domain (NTR): While the CRD has been the primary focus of research, the NTR domain also contributes to the function of sFRP-1. Some studies suggest that the NTR domain can also interact with Wnt ligands.[3]

Mechanisms of Wnt Pathway Inhibition:

-

Direct Wnt Ligand Sequestration: The most well-established function of sFRP-1 is to directly bind to Wnt proteins in the extracellular space, preventing them from binding to their cognate Frizzled receptors.[4]

-

Formation of Non-functional Complexes with Frizzled Receptors: sFRP-1 can also form heterodimers with Frizzled receptors through their respective CRDs.[3] This interaction can create non-functional receptor complexes that are unable to transduce the Wnt signal.

Biphasic Role of sFRP-1:

Intriguingly, some studies have reported a biphasic, or concentration-dependent, role for sFRP-1. At high concentrations, it acts as a Wnt antagonist, while at low concentrations, it has been observed to potentiate Wnt signaling.[3][5] The exact mechanism for this agonistic activity is not fully understood but may involve the formation of a ternary complex between sFRP-1, Wnt, and Frizzled that, under certain conditions, enhances signal transduction.

Quantitative Data: sFRP-1 Interaction with Wnt Ligands

The binding affinity of sFRP-1 to various Wnt ligands is a critical parameter for understanding its inhibitory potency. The following table summarizes available quantitative data from surface plasmon resonance (SPR) experiments.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| sFRP-1 and Wnt3a | Surface Plasmon Resonance (SPR) | 11.2 nM | Wawrzak et al., 2007[6] |

| sFRP-1 and Wnt5a | Surface Plasmon Resonance (SPR) | 3.7 nM | Wawrzak et al., 2007[7] |

Signaling Pathway Visualizations

To illustrate the modulatory role of sFRP-1 in the Wnt signaling pathway, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the function of sFRP-1 in Wnt signaling are provided below.

Co-Immunoprecipitation (Co-IP) to Detect sFRP-1 and Wnt Interaction

This protocol outlines the general steps for demonstrating the physical interaction between sFRP-1 and a Wnt ligand in cell culture.

1. Cell Culture and Transfection:

-

Culture HEK293T cells (or another suitable cell line with low endogenous Wnt and sFRP expression) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with expression vectors for epitope-tagged sFRP-1 (e.g., Myc-tagged) and epitope-tagged Wnt ligand (e.g., HA-tagged) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for protein expression.

2. Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

3. Immunoprecipitation:

-

Pre-clear the lysate by adding protein A/G agarose (B213101) or magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

Add an antibody specific to one of the epitope tags (e.g., anti-Myc antibody to pull down sFRP-1) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the other epitope tag (e.g., anti-HA antibody to detect the co-precipitated Wnt ligand).

-

Detection of the Wnt ligand in the sFRP-1 immunoprecipitate indicates a physical interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of sFRP-1/Wnt Binding

SPR is a label-free technique to quantitatively measure the binding kinetics (association and dissociation rates) and affinity of protein-protein interactions.

1. Instrument and Sensor Chip Preparation:

-

Use an SPR instrument such as a Biacore.

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Equilibrate the system with a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

2. Ligand Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize recombinant sFRP-1 (ligand) onto the activated surface via amine coupling. Dilute sFRP-1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired concentration.

-

Deactivate the remaining active esters on the surface with an injection of 1 M ethanolamine-HCl pH 8.5.

-

A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.

3. Analyte Injection and Kinetic Analysis:

-

Prepare a series of dilutions of the Wnt ligand (analyte) in the running buffer.

-

Inject the different concentrations of the Wnt ligand over the sFRP-1 and reference flow cells at a constant flow rate.

-

Monitor the binding in real-time as a change in resonance units (RU).

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution).

4. Data Analysis:

-

Subtract the reference flow cell data from the sFRP-1 flow cell data to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

TCF/LEF Luciferase Reporter Assay to Measure Wnt Signaling Inhibition

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

1. Cell Culture and Transfection:

-

Seed HEK293T cells in a 24- or 96-well plate.

-

Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Treatment:

-

24 hours post-transfection, treat the cells with a Wnt ligand (e.g., recombinant Wnt3a) to activate the pathway.

-

In parallel, co-treat cells with the Wnt ligand and varying concentrations of recombinant sFRP-1.

-

Include appropriate controls: untreated cells (basal activity), cells treated with Wnt ligand only (positive control), and cells treated with sFRP-1 only.

3. Cell Lysis and Luciferase Assay:

-

After 16-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity in the same sample using a stop and glo reagent.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity relative to the untreated control.

-

Plot the normalized luciferase activity against the concentration of sFRP-1 to determine the dose-dependent inhibition of Wnt signaling and calculate the IC50 value.[8]

Conclusion

sFRP-1 is a multifaceted regulator of the Wnt signaling pathway, primarily acting as an inhibitor through direct sequestration of Wnt ligands. Its function is critical in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, most notably cancer. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the sFRP-1/Wnt interaction. Future research should aim to further elucidate the biphasic nature of sFRP-1's function and to expand our understanding of its interaction with the full spectrum of Wnt ligands and Frizzled receptors.

References

- 1. Expression of Secreted Frizzled Related Protein 1, A Wnt Antagonist, in Brain, Kidney, and Skeleton is Dispensable for Normal Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wnt Antagonist SFRP1 Functions as a Secreted Mediator of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secreted Frizzled-related protein potentiation versus inhibition of Wnt3a/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Dual Role of Secreted Frizzled-Related Protein 1 (sFRP-1) in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key modulator of the Wnt signaling pathway, a critical network regulating cell fate, proliferation, and migration. While traditionally classified as a tumor suppressor due to its ability to antagonize Wnt signaling, emerging evidence reveals a more complex, context-dependent role for sFRP-1 in cancer progression, including potential oncogenic functions. This guide provides an in-depth technical overview of sFRP-1's function in oncology, detailing its expression patterns, epigenetic regulation, and involvement in key signaling pathways. It further presents quantitative data on its dysregulation in various cancers and provides detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore sFRP-1 as a potential therapeutic target and biomarker.

Introduction: The Enigmatic Role of sFRP-1 in Carcinogenesis

sFRP-1 is a member of the secreted glycoprotein (B1211001) SFRP family, characterized by a cysteine-rich domain (CRD) homologous to the Wnt-binding site of Frizzled (Fz) receptors.[1] This structural similarity allows sFRP-1 to act as a soluble decoy receptor, sequestering Wnt ligands and preventing their interaction with Fz receptors, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[2]

However, the role of sFRP-1 is not monolithically that of a tumor suppressor. In certain cancer types and contexts, sFRP-1 has been observed to be highly expressed and associated with aggressive phenotypes, suggesting a paradoxical oncogenic function.[1][3] This dual functionality underscores the complexity of the tumor microenvironment and the intricate signaling networks that govern cancer progression.

Data Presentation: Quantitative Analysis of sFRP-1 Dysregulation

The expression and epigenetic silencing of sFRP-1 are significantly altered in a multitude of cancers. The following tables summarize key quantitative data from various studies.

Table 1: sFRP-1 Expression in Cancer vs. Normal Tissues

| Cancer Type | Expression Change in Tumor | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Decreased | >4-fold decrease in 72.7% of primary tumors | [3] |

| Colorectal Cancer | Decreased | Significantly lower than in paired normal tissues | [4] |

| Lung Cancer | Decreased | Significantly lower in most solid tumors | [4] |

| Bladder Urothelial Carcinoma | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Cervical Squamous Cell Carcinoma | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Head and Neck Squamous Cell Carcinoma | Decreased | Reduced expression compared to normal tissues | [4] |

| Glioblastoma Multiforme | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Kidney Renal Clear Cell Carcinoma | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Stomach Adenocarcinoma | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Endometrium Cancer | Decreased | Reduced expression compared to normal tissues | [1][4] |

| Oral Squamous Cell Carcinoma | Decreased | 3.67 ± 2.10 (tumor) vs. 5.91 ± 1.57 (control) | [5] |

Table 2: sFRP-1 Promoter Hypermethylation Frequency in Cancer

| Cancer Type | Methylation Frequency in Tumor | Odds Ratio (Cancer vs. Control) | Reference |

| Colorectal Cancer | 72.2% | 8.48 | [6][7] |

| Breast Cancer | 68% (Invasive Ductal Carcinoma) | - | [3] |

| Hepatocellular Carcinoma | - | 5.00 | [6] |

| Gastric Cancer | - | 10.27 | [6] |

| Renal Cell Carcinoma | - | 12.18 | [6] |

| Cervical Cancer | - | 60.61 | [6] |

| Leukemia (AML) | 30.2% | 12.85 | [1][6] |

| Lung Cancer | - | 10.68 | [6] |

| Bladder Cancer | - | 8.20 | [6] |

| Ovarian Cancer | - | 22.19 | [6] |

Signaling Pathways and Molecular Interactions

The primary mechanism by which sFRP-1 exerts its tumor-suppressive effects is through the negative regulation of the Wnt signaling pathway. However, its interactions extend to other critical cancer-related pathways.

The Wnt Signaling Pathway

sFRP-1 can antagonize the canonical Wnt/β-catenin pathway through several mechanisms:

-

Direct Wnt Ligand Sequestration: sFRP-1 binds directly to Wnt ligands via its Netrin (NTR) domain, preventing them from binding to Fz receptors.[2]

-

Frizzled Receptor Interaction: The CRD of sFRP-1 can interact with the CRD of Fz receptors, forming a non-functional complex and blocking Wnt binding.[1][8]

-

Direct β-catenin Interaction: Some evidence suggests that sFRP-1 may directly bind to cytoplasmic β-catenin, preventing its nuclear translocation and subsequent activation of target genes.[2]

dot

Caption: sFRP-1 inhibits the canonical Wnt signaling pathway.

Crosstalk with TGF-β Signaling

The interaction between sFRP-1 and the Transforming Growth Factor-beta (TGF-β) signaling pathway is complex and appears to be context-dependent, contributing to the dual role of sFRP-1 in cancer.

-

Tumor Suppressive Role: In some contexts, such as in lung cancer, TGF-β can suppress sFRP-1 expression, leading to the activation of the Wnt pathway and promoting an epithelial-mesenchymal transition (EMT).[1] Conversely, ectopic expression of sFRP-1 can inhibit TGF-β activity.[1]

-

Oncogenic Role: In gastric cancer, sFRP-1 overexpression has been shown to activate the TGF-β signaling pathway, inducing cell proliferation, EMT, and invasion.[9] This effect may be mediated through the restoration of GSK3β activity, which in turn activates Rac1.[1]

dot

Caption: Context-dependent crosstalk between sFRP-1 and TGF-β signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of sFRP-1 in cancer.

Methylation-Specific PCR (MSP) for sFRP-1 Promoter Methylation

Objective: To determine the methylation status of the sFRP-1 promoter region in genomic DNA.

Protocol:

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from cell lines or tissues using a standard DNA extraction kit.

-

Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial bisulfite conversion kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

Primer Design:

-

Design two pairs of PCR primers for the sFRP-1 promoter region of interest.

-

Methylated-specific primers (M-primers): Designed to be complementary to the sequence containing methylated CpG sites (where cytosines remain as cytosines).

-

Unmethylated-specific primers (U-primers): Designed to be complementary to the sequence containing unmethylated CpG sites (where cytosines are converted to uracils, and thus read as thymines in the primer sequence).

-

-

PCR Amplification:

-

Perform two separate PCR reactions for each bisulfite-converted DNA sample: one with M-primers and one with U-primers.

-

Reaction Mixture (per 25 µL reaction):

-

Bisulfite-treated DNA: ~50 ng

-

Forward Primer (M or U): 10 pmol

-

Reverse Primer (M or U): 10 pmol

-

dNTPs: 200 µM

-

PCR Buffer with MgCl2: 1X

-

Taq Polymerase: 1.25 units

-

Nuclease-free water to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35-40 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a 2% agarose (B213101) gel stained with ethidium (B1194527) bromide.

-

A band in the M-primer lane indicates methylation, while a band in the U-primer lane indicates an unmethylated status. The presence of bands in both lanes suggests partial methylation.

-

dot

Caption: Workflow for Methylation-Specific PCR (MSP).

Immunohistochemistry (IHC) for sFRP-1 Protein Expression

Objective: To visualize the expression and localization of sFRP-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

-

Incubate with a primary antibody against sFRP-1 (e.g., rabbit polyclonal) at a predetermined optimal dilution overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.

-

Wash with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash with PBS.

-

-

Detection and Counterstaining:

-

Develop the signal with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until a brown precipitate is visible.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Cell Viability Assay (MTT/CCK-8) for Functional Analysis

Objective: To assess the effect of sFRP-1 overexpression or knockdown on cancer cell proliferation.

Protocol:

-

Cell Seeding and Transfection/Transduction:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to adhere overnight.

-

Transfect or transduce cells with a plasmid or lentivirus expressing sFRP-1 (for overexpression) or an shRNA/siRNA targeting sFRP-1 (for knockdown). Include appropriate vector controls.

-

-

Incubation:

-

Incubate the cells for 24, 48, and 72 hours post-transfection/transduction.

-

-

MTT or CCK-8 Assay:

-

For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group. A decrease in viability upon sFRP-1 overexpression or an increase upon knockdown would suggest a tumor-suppressive role in that context.

-

Transwell Migration Assay for Functional Analysis

Objective: To evaluate the effect of sFRP-1 on the migratory capacity of cancer cells.

Protocol:

-

Cell Preparation and Transfection/Transduction:

-

Culture and transfect/transduce cancer cells with sFRP-1 expression or knockdown constructs as described for the viability assay.

-

After 24-48 hours, serum-starve the cells for 6-12 hours.

-

-

Transwell Assay Setup:

-

Resuspend the cells in a serum-free medium and seed them into the upper chamber of a Transwell insert (8 µm pore size).

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate for 12-24 hours at 37°C.

-

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the insert with methanol (B129727) and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis:

-

Compare the number of migrated cells between the sFRP-1 modulated group and the control group.

-

Conclusion and Future Directions

sFRP-1 presents a compelling yet complex profile in cancer progression. Its predominant role as a tumor suppressor through Wnt pathway inhibition is frequently subverted by epigenetic silencing, making it a potential biomarker for early detection and prognosis. The restoration of sFRP-1 function through demethylating agents or other therapeutic strategies holds promise for cancer treatment.[1] However, the emerging evidence of its oncogenic functions in certain contexts necessitates a deeper understanding of the molecular switches that dictate its dual role. Future research should focus on:

-

Elucidating the precise mechanisms that govern the context-dependent oncogenic functions of sFRP-1.

-

Identifying the full spectrum of sFRP-1 interacting partners and its involvement in other signaling pathways beyond Wnt and TGF-β.

-

Developing more specific therapeutic strategies that can selectively restore the tumor-suppressive functions of sFRP-1 while avoiding its potential oncogenic effects.

A comprehensive understanding of the intricate biology of sFRP-1 will be pivotal in harnessing its therapeutic potential for the benefit of cancer patients.

References

- 1. Epigenetics of SFRP1: The Dual Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Expression of Tumor Suppressor SFRP1 Predicts Biological Behaviors and Prognosis: A Potential Target for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Prognostic Relevance of SFRP1 Gene Promoter Methylation in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Netrin-related domain of Sfrp1 interacts with Wnt ligands and antagonizes their activity in the anterior neural plate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

sFRP-1 as a Therapeutic Target in Osteoporosis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fragility fractures. The Wnt signaling pathway is a critical regulator of bone metabolism, promoting osteoblast differentiation and bone formation. Secreted Frizzled-Related Protein 1 (sFRP-1) is a key endogenous antagonist of this pathway, making it a compelling therapeutic target for anabolic osteoporosis therapies. This technical guide provides a comprehensive overview of the role of sFRP-1 in bone biology, preclinical evidence supporting its inhibition as a therapeutic strategy, detailed experimental protocols for its investigation, and a summary of the current landscape of sFRP-1-targeting drug development.

The Role of sFRP-1 in Bone Homeostasis and Osteoporosis

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble glycoprotein (B1211001) that acts as a negative regulator of the canonical Wnt signaling pathway.[1][2][3] It functions by directly binding to Wnt ligands, preventing their interaction with the Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface.[1][4] This inhibition of Wnt signaling has profound effects on bone metabolism.

In the context of bone, the canonical Wnt pathway is a major driver of osteogenesis. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes promoting the differentiation and function of osteoblasts, the cells responsible for bone formation.[3] By antagonizing Wnt signaling, sFRP-1 effectively puts a brake on bone formation.[2][5]

Evidence from preclinical models strongly supports the role of sFRP-1 as a key player in bone mass regulation:

-

Overexpression of sFRP-1: Transgenic mice overexpressing sFRP-1 exhibit a phenotype of low bone mass, with reduced trabecular bone volume and decreased bone formation rates.[2][5] These animals also show an attenuated anabolic response to treatments like parathyroid hormone (PTH).[2][5]

-

Deletion of sFRP-1: Conversely, sFRP-1 knockout mice display increased trabecular bone mass and are resistant to age-related bone loss.[4] This is associated with enhanced osteoblast proliferation and differentiation, and a reduction in osteoblast and osteocyte apoptosis.[4]

Furthermore, elevated levels of sFRP-1 have been observed in patients with osteoporosis, suggesting its involvement in the pathogenesis of the disease in humans.[6] Therefore, the inhibition of sFRP-1 presents a promising therapeutic strategy to unleash the anabolic potential of the Wnt pathway and restore bone mass in osteoporotic patients.

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies investigating the role of sFRP-1 in bone metabolism.

Table 1: Skeletal Phenotype in sFRP-1 Genetically Modified Mouse Models

| Model Type | Sex | Age | Parameter | Change vs. Wild-Type (WT) | Reference |

| sFRP-1 Overexpressing (Tg) | Female | 3 months | Trabecular Bone Mass (Distal Femur) | ↓ 22% | [2][5] |

| sFRP-1 Overexpressing (Tg) | Female | 3 months | Trabecular Bone Mass (Lumbar Vertebrae) | ↓ 51% | [2][5] |

| sFRP-1 Overexpressing (Tg) | Male | 3 months | Trabecular Bone Mass (Distal Femur) | ↓ 9% | [2][5] |

| sFRP-1 Overexpressing (Tg) | Male | 3 months | Trabecular Bone Mass (Lumbar Vertebrae) | ↓ 33% | [2][5] |

| sFRP-1 Overexpressing (Tg) | Female | 14 weeks | Bone Marrow Cell Proliferation | ↓ 46% | [5] |

| sFRP-1 Overexpressing (Tg) | Male | 14 weeks | Bone Marrow Cell Proliferation | ↓ 64% | [5] |

| sFRP-1 Knockout (-/-) | Female | 32-33 weeks | Apoptotic Osteoblasts | ↓ 48-56% | [4] |

| sFRP-1 Knockout (-/-) | Female | 32-33 weeks | Apoptotic Osteocytes | ↓ 48-56% | [4] |

Table 2: Efficacy of sFRP-1 Inhibitors in Preclinical Models

| Inhibitor | Model | Parameter | Effect | Reference |

| Diarylsulfone sulfonamide | Murine calvarial organ culture | Bone Formation | Stimulated | [5] |

| WAY-316606 | Murine calvarial organ culture | Total Bone Area | Increased at ≥ 0.0001 µM | [7] |

| WAY-316606 | Ovariectomized (OVX) mouse model | OVX-induced Osteoporosis | Improved | [6] |

| SFRP1-silencing GapmeR-loaded Nanoparticles | Osteoporotic mouse model | Bone Density | Enhanced | [1][8] |

| SFRP1-silencing GapmeR-loaded Nanoparticles | Osteoporotic mouse model | Trabecular Bone | More compact | [1][8] |

| SFRP1-silencing GapmeR-loaded Nanoparticles | Osteoporotic mouse model | Cortical Bone Thickness | Increased | [1][8] |

Signaling Pathways and Experimental Workflows

sFRP-1 in the Canonical Wnt Signaling Pathway

The following diagram illustrates the mechanism by which sFRP-1 antagonizes the canonical Wnt signaling pathway, thereby inhibiting bone formation.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]

- 4. Bone histomorphometry [bio-protocol.org]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative Real-Time RT-PCR Verifying Gene Expression Profile of Cavitations Within Human Jaw Bone - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of sFRP-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Secreted Frizzled-Related Protein 1 (sFRP-1) in Health and Disease

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular modulator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is fundamental to a multitude of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of Wnt signaling is a hallmark of numerous diseases, most notably cancer and osteoporosis.[1][3]

sFRP-1 functions primarily as an antagonist of the Wnt pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding site of Frizzled (Fz) receptors.[4] By binding directly to Wnt ligands, sFRP-1 prevents their interaction with Fz receptors, thereby inhibiting the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[2][4] In many cancers, the gene encoding sFRP-1 is silenced, often through epigenetic mechanisms like promoter hypermethylation, leading to aberrant activation of Wnt signaling and promoting tumor growth.[5] Conversely, in conditions like osteoporosis, excessive sFRP-1 activity can suppress bone formation.[6][7]

The critical role of sFRP-1 in pathophysiology has positioned it as a compelling therapeutic target. The development of sFRP-1 inhibitors aims to restore normal Wnt signaling in diseases where it is dysregulated.[2][3] By blocking the inhibitory action of sFRP-1, these molecules can reactivate the Wnt pathway, offering potential treatments for a range of conditions.[2] This guide provides an in-depth overview of the discovery and development of sFRP-1 inhibitors, focusing on different inhibitor classes, quantitative data, and the experimental protocols used for their characterization.

Classes of sFRP-1 Inhibitors and Quantitative Data

The development of sFRP-1 inhibitors has primarily focused on small molecules, though other modalities such as monoclonal antibodies are also under investigation.

Small Molecule Inhibitors

Small molecule inhibitors represent the most advanced class of sFRP-1 antagonists. These compounds are typically identified through high-throughput screening of large chemical libraries. The following tables summarize the quantitative data for notable small molecule sFRP-1 inhibitors.

| Inhibitor Name | Chemical Class | Target | IC50 | EC50 | K D | Assay Method(s) | Reference(s) |

| WAY-316606 | N-substituted piperidinyl diphenylsulfonyl sulfonamide | sFRP-1 | 0.5 µM | 0.65 µM | 0.08 µM | Fluorescence Polarization (FP) Binding Assay, TCF/LEF Luciferase Reporter Assay | [6][8] |

| WAY-362692 | Not specified | sFRP-1 (Netrin domain) | 0.02 µM | 0.03 µM | Not Reported | Not specified, Wnt/β-catenin signaling pathway activation assay | [8] |

| Diarylsulfone Sulfonamide | Diarylsulfone sulfonamide | sFRP-1 | Not Reported | 3.9 µM | 0.35 µM | Tryptophan Fluorescence Quenching Assay, TCF/LEF Luciferase Reporter Assay | [6] |

| sFRP-1 Inhibitor (CAS 915754-88-0) | Diphenylsulfone-sulfonamide | sFRP-1 | Not Reported | 1.27 µM | Not Reported | U2OS-based reporter assay | [9] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; KD: Dissociation constant. Data not reported is indicated as "Not Reported".

Monoclonal Antibodies

Monoclonal antibodies offer a highly specific approach to targeting extracellular proteins like sFRP-1. While several anti-sFRP-1 antibodies are commercially available for research purposes, there is limited publicly available data on their inhibitory activity in functional assays.[2][10][11][12][13] Further research is needed to characterize the therapeutic potential of monoclonal antibodies as sFRP-1 inhibitors.

Peptide and Nucleic Acid-Based Inhibitors

The exploration of peptide-based inhibitors for sFRP-1 is an emerging area. To date, there is a lack of published data on specific peptide inhibitors of sFRP-1. However, nucleic acid-based therapies, such as those using GapmeRs to silence SFRP1 expression, are being investigated as a strategy to enhance bone formation in osteoporosis.[14][15][16][17]

Experimental Protocols

The discovery and characterization of sFRP-1 inhibitors rely on a suite of in vitro and ex vivo assays. The following sections provide detailed methodologies for key experiments.

TCF/LEF Luciferase Reporter Assay

This cell-based assay is a cornerstone for identifying and characterizing modulators of the canonical Wnt signaling pathway. It measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Objective: To quantify the ability of a test compound to inhibit sFRP-1 and subsequently activate Wnt/β-catenin signaling.

Materials:

-

HEK293 or other suitable cell line stably or transiently expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.[1][18]

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).[1]

-

Recombinant human sFRP-1.

-

Recombinant Wnt3a.

-

Test compounds (potential sFRP-1 inhibitors).

-

96-well white, clear-bottom tissue culture plates.[18]

-

Dual-luciferase reporter assay system.

-

Luminometer.[1]

Protocol:

-

Cell Seeding: Seed the TCF/LEF reporter cell line into 96-well plates at a density of approximately 35,000 cells per well in 80 µL of assay medium.[18]

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for at least 4 hours to allow for cell attachment.

-

Compound and Protein Addition:

-

Prepare a solution containing a fixed, sub-maximal concentration of Wnt3a and a concentration of sFRP-1 that gives significant inhibition of the Wnt3a response.

-

Add serial dilutions of the test compound to the wells.

-

Include control wells: cells only, cells + Wnt3a, and cells + Wnt3a + sFRP-1 (no inhibitor).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[18]

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.[1]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control.

-

Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Fluorescence Polarization (FP) and Fluorescence Quenching Assays

These biophysical assays are used to directly measure the binding affinity of small molecule inhibitors to the sFRP-1 protein.

Objective: To determine the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50) of a test compound for sFRP-1.

3.2.1 Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent probe bound to the larger sFRP-1 protein will tumble slower in solution, resulting in a higher polarization value. An inhibitor that displaces the probe will cause a decrease in polarization.[19]

Materials:

-

Purified recombinant human sFRP-1.

-

A fluorescently labeled small molecule probe that binds to sFRP-1.

-

Test compounds.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

A plate reader equipped with fluorescence polarization optics.[20]

Protocol:

-

Reagent Preparation: Prepare solutions of sFRP-1, the fluorescent probe, and serial dilutions of the test compounds in assay buffer.

-

Assay Setup: In a 384-well plate, add the sFRP-1 protein and the fluorescent probe to each well.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and no sFRP-1 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.[20]

-

Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50 value. The KD can be derived from the IC50 using the Cheng-Prusoff equation if the affinity of the fluorescent probe is known.

3.2.2 Tryptophan Fluorescence Quenching Assay

Principle: This method relies on the intrinsic fluorescence of tryptophan residues within the sFRP-1 protein. The binding of a ligand (inhibitor) can cause a conformational change in the protein, altering the local environment of the tryptophan residues and leading to a quenching (decrease) of their fluorescence.

Materials:

-

Purified recombinant human sFRP-1.

-

Test compounds.

-

Assay buffer.

-

Fluorometer.

Protocol:

-

sFRP-1 Solution: Prepare a solution of sFRP-1 in the assay buffer at a fixed concentration.

-

Titration: Sequentially add increasing concentrations of the test compound to the sFRP-1 solution.

-

Fluorescence Measurement: After each addition and a brief incubation period to allow for binding, measure the tryptophan fluorescence emission (typically exciting at ~295 nm and measuring emission from ~320-350 nm).

-

Data Analysis: Correct the fluorescence intensity for dilution and any inner filter effects. Plot the change in fluorescence intensity against the ligand concentration. Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation) to determine the binding affinity (KD).[6]

Murine Calvarial Organ Culture Assay

This ex vivo assay provides a physiologically relevant model to assess the bone-forming activity of sFRP-1 inhibitors.

Objective: To evaluate the effect of a test compound on osteoblast activity and new bone formation in a whole-bone context.[21]

Materials:

-

Neonatal mice (3-4 days old).

-

Dissection tools.

-

Culture medium (e.g., BGJb medium) supplemented with antibiotics and serum.

-

Test compounds.

-

Fixatives (e.g., 70% ethanol).

-

Histological processing reagents and stains (e.g., von Kossa stain for mineralized tissue).

-

Microscope and image analysis software.

Protocol:

-

Calvaria Dissection: Dissect the calvaria (frontal and parietal bones) from neonatal mice under sterile conditions.[22]

-

Culture Setup: Place each calvaria on a stainless-steel grid in a culture dish containing the culture medium.[22]

-

Treatment: Add the test compounds at various concentrations to the culture medium. Include a vehicle control.

-

Culture: Culture the calvaria for 5-7 days at 37°C in a humidified incubator with 5% CO2, changing the medium every 2-3 days.

-

Histological Processing: After the culture period, fix the calvaria in 70% ethanol, dehydrate, and embed in a resin (e.g., methyl methacrylate).

-

Sectioning and Staining: Cut thin sections of the embedded calvaria and stain with von Kossa to visualize mineralized bone and a counterstain (e.g., toluidine blue) for cellular components.

-

Histomorphometric Analysis: Using a microscope and image analysis software, quantify the area of new bone formation, osteoblast number, and other relevant parameters.[21]

-

Data Analysis: Compare the bone formation parameters between the treated and control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the discovery and development of sFRP-1 inhibitors. The following diagrams, rendered in Graphviz DOT language, illustrate the canonical Wnt signaling pathway, the mechanism of sFRP-1 inhibition, and a typical experimental workflow.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. A guide to selecting high-performing antibodies for Secreted frizzled-related protein 1 (sFRP-1) for use in Western Blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. Epigenetics of SFRP1: The Dual Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-SFRP1 antibody [EPR7003] (ab126613) | Abcam [abcam.com]

- 12. Validation and in vivo characterization of research antibodies for Moesin, CD44, Midkine, and sFRP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 14. SFRP1-Silencing GapmeR-Loaded Lipid-Polymer Hybrid Nanoparticles for Bone Regeneration in Osteoporosis: Effect of Dosing and Targeting Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nanoparticle-mediated selective Sfrp-1 silencing enhances bone density in osteoporotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SFRP1-Silencing GapmeR-Loaded Lipid-Polymer Hybrid Nanoparticles for Bone Regeneration in Osteoporosis: Effect of Dosing and Targeting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to sFRP-1 Inhibition for Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

Secreted Frizzled-Related Protein 1 (sFRP-1) has emerged as a pivotal modulator in the field of regenerative medicine. As a natural antagonist of the highly conserved Wnt signaling pathway, sFRP-1 plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of Wnt signaling is implicated in various diseases, and the targeted inhibition of its modulators, such as sFRP-1, represents a promising therapeutic strategy.[1] This technical guide provides a comprehensive overview of the core principles of sFRP-1 inhibition, its mechanism of action, applications in key regenerative areas, and detailed experimental protocols for its study.

Core Mechanism of Action: The Wnt Signaling Pathway

The therapeutic potential of sFRP-1 inhibitors is rooted in their ability to restore and enhance Wnt signaling, a pathway fundamental to tissue homeostasis and repair.[1]

The Canonical Wnt/β-Catenin Pathway

The canonical Wnt pathway's status is determined by the cytoplasmic concentration of β-catenin.

-

"Wnt OFF" State (Absence of Wnt Ligand): In the absence of Wnt proteins, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[2][3]

-

"Wnt ON" State (Presence of Wnt Ligand): Wnt proteins bind to a receptor complex consisting of a Frizzled (Fz) protein and a Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6).[3] This binding leads to the recruitment of the destruction complex to the membrane, inactivating it. As a result, β-catenin is no longer degraded, accumulates in the cytoplasm, and translocates to the nucleus. There, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes essential for cellular proliferation and differentiation.[3]

The Role of sFRP-1 as a Wnt Antagonist

sFRP-1 is a secreted glycoprotein (B1211001) that acts as a potent antagonist of the Wnt pathway through several mechanisms:[2]

-

Direct Wnt Ligand Sequestration: sFRP-1 can bind directly to Wnt proteins via its cysteine-rich domain (CRD), preventing them from interacting with their Fz receptors.[2][3]

-

Receptor Binding Competition: sFRP-1 can also bind directly to Fz receptors, competitively inhibiting the binding of Wnt ligands.[2]

By sequestering Wnt ligands or blocking their receptors, sFRP-1 effectively maintains the "Wnt OFF" state, suppressing the regenerative signaling cascade.

sFRP-1 Inhibitors: Restoring Wnt Activation

sFRP-1 inhibitors are designed to block the antagonistic action of sFRP-1. These molecules, typically small-molecule inhibitors or neutralizing antibodies, bind to sFRP-1 and prevent it from interacting with Wnt ligands or Fz receptors.[1] This allows Wnt proteins to engage their receptors unimpeded, reactivating the canonical pathway and promoting tissue regeneration.[1]

Caption: sFRP-1 antagonizes Wnt signaling, leading to β-catenin degradation. Inhibitors block sFRP-1, restoring Wnt activity.

Applications and Efficacy in Regenerative Medicine

The inhibition of sFRP-1 has demonstrated significant pro-regenerative effects across various tissues, most notably in bone, hair follicles, and the heart.

2.1 Bone Regeneration

Canonical Wnt signaling is a critical pathway for increasing bone formation.[4] Deletion of the sFRP-1 gene in mice results in increased trabecular bone formation and reduced apoptosis of osteoblasts and osteocytes.[4][5] Pharmacological inhibition of sFRP-1 has been shown to stimulate bone formation, making it a promising strategy for treating osteoporosis and enhancing fracture healing.[4][6][7]

| Compound/Model | Concentration/Dose | Key Quantitative Findings | Reference |

| WAY-316606 | 0.0001 µM | Increased total bone area in murine calvarial organ culture. | [4][8] |

| sFRP-1 Knockout Mice | N/A (Genetic deletion) | Trabecular separation decreased by 18-22% in 35-week-old mice. | [5] |

| sFRP-1 Knockout Mice | N/A (Genetic deletion) | Enhanced and accelerated fracture healing in young (8-week-old) mice. | [7] |

| WAY-316606 | In vitro | Attenuated osteoclastogenesis and bone resorption. | [6] |

| SFRP1-silencing Nanoparticles | 300 ng GapmeR (highest dose) | Significantly increased Bone Mineral Density (BMD) and Bone Volume/Total Volume (BV/TV) in osteoporotic mice. | [9] |

2.2 Hair Follicle Regeneration

Wnt/β-catenin signaling is essential for maintaining the growth phase (anagen) of the hair follicle cycle. sFRP-1 acts as a physiological inhibitor of this process.[10] Studies have shown that inhibiting sFRP-1 can prolong the anagen phase and stimulate hair shaft production, offering a novel therapeutic approach for hair loss disorders.[10][11]

| Compound/Model | Concentration | Key Quantitative Findings | Reference |

| WAY-316606 | Ex vivo (Human HFs) | Enhanced hair shaft production and expression of hair shaft keratins. | [11] |

| WAY-316606 | Ex vivo (Human HFs) | Significantly increased transcription of Wnt target genes AXIN2 and LEF1. | [10] |

| sFRP-1 siRNA | In vitro (Human DPCs) | Increased proliferation and migration of dermal papilla cells. | [12] |

2.3 Cardiac Regeneration and Repair

The role of sFRP-1 in the heart is complex. While its absence can lead to age-related cardiac deterioration and fibrosis[13], its modulation shows therapeutic promise. Overexpression of sFRP-1 after a myocardial infarction (MI) has been shown to improve cardiac function and reduce infarct size.[14] Conversely, inflammation-trained pericardial stem cells have been found to upregulate sFRP-1, which confers an anti-apoptotic activity that salvages cardiomyocytes from ischemic damage, suggesting a protective role.[15] This indicates that the therapeutic strategy involving sFRP-1 in cardiac repair may be context-dependent, potentially involving localized delivery or timed administration to harness its protective effects.

Key sFRP-1 Inhibitors

Several small-molecule inhibitors of sFRP-1 have been developed and characterized.

| Inhibitor | CAS Number | Molecular Weight | Potency (IC₅₀ / EC₅₀ / KD) | Reference |

| WAY-316606 | 915754-88-0 | 410.55 | KD: 0.08 µMEC₅₀: 0.65 µM | [4][8] |

| WAY-362692 | N/A | N/A | IC₅₀: 0.02 µMEC₅₀: 0.03 µM | [16] |

| Diarylsulfone sulfonamide (Initial Hit) | N/A | N/A | KD: 0.35 µMEC₅₀: 3.9 µM | [4][8] |

Key Experimental Protocols

4.1 TCF/LEF Luciferase Reporter Gene Assay (for Wnt Pathway Activation)

This cell-based functional assay is the primary method for screening and validating sFRP-1 inhibitors. It measures the activation of the canonical Wnt signaling pathway.

Methodology:

-

Cell Line: Use a suitable cell line, such as U2OS or HEK293T.

-

Transfection: Co-transfect cells with:

-

A TCF/LEF luciferase reporter plasmid (e.g., TOPFlash), which contains TCF/LEF binding sites upstream of the firefly luciferase gene.

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

-

Stimulation: Stimulate the cells with a combination of a Wnt ligand (e.g., Wnt-3a) and recombinant sFRP-1 protein to establish an inhibited baseline.

-

Treatment: Add the test compound (potential sFRP-1 inhibitor) at various concentrations.

-

Incubation: Incubate for a defined period (e.g., 16-24 hours).

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase signal to the Renilla signal. An increase in the normalized luciferase signal indicates that the test compound has inhibited sFRP-1, thereby activating Wnt signaling. The EC₅₀ value can be calculated from the dose-response curve.[4][8]

Caption: Workflow for the TCF/LEF luciferase reporter assay to screen for sFRP-1 inhibitors.

4.2 Murine Calvarial Organ Culture Assay (for Bone Formation)

This ex vivo assay provides a robust model to test the anabolic activity of compounds on bone tissue.[4][8]

Methodology:

-

Tissue Isolation: Dissect the calvaria (frontal and parietal bones) from neonatal mouse pups (e.g., 3-4 days old).

-

Culture: Place each calvaria on a stainless-steel grid in a culture dish containing culture medium (e.g., BGJb medium with supplements).

-

Treatment: Add the this compound (e.g., WAY-316606) to the culture medium at various concentrations. Include a vehicle control.

-

Incubation: Culture the calvaria for a period of 4 to 7 days, replacing the medium and treatment every 2-3 days.

-

Fixation and Processing: After incubation, fix the calvaria in formalin, dehydrate, and embed in paraffin (B1166041) or plastic resin.

-

Histomorphometry: Section the embedded calvaria and stain with a bone-specific stain (e.g., Von Kossa or Masson's Trichrome).

-

Analysis: Use image analysis software to quantify the total bone area, new bone formation, and osteoblast number. An increase in these parameters in the treated group compared to the control indicates a positive anabolic effect.[4][8]

Caption: Workflow for the murine calvarial organ culture assay to assess bone formation.

4.3 Human Hair Follicle Organ Culture

This ex vivo model uses human tissue to assess the direct effect of compounds on hair growth.[10]

Methodology:

-

Tissue Source: Obtain human scalp skin from cosmetic surgery procedures (e.g., face-lifts) with informed consent.

-

Microdissection: Isolate individual anagen-phase hair follicles (HFs) from the subcutaneous fat under a dissecting microscope.

-

Culture: Place individual HFs in wells of a 24-well plate containing supplemented Williams E medium.

-

Treatment: Add the this compound (e.g., WAY-316606) or vehicle control to the culture medium.

-

Incubation and Measurement: Culture the HFs for 6-8 days. Measure the length of the hair shaft daily using an imaging system to assess hair shaft elongation.

-

Analysis:

-

Growth: Calculate the change in hair shaft length over the culture period.

-

Gene/Protein Expression: At the end of the culture, HFs can be processed for quantitative PCR (qPCR) to measure Wnt target gene expression (e.g., AXIN2, LEF1) or for immunohistochemistry to analyze protein expression (e.g., hair keratins).[10][11]

-

Conclusion and Future Directions

The inhibition of sFRP-1 is a validated and highly promising strategy for regenerative medicine. By reactivating the canonical Wnt signaling pathway, sFRP-1 inhibitors have demonstrated robust efficacy in promoting bone formation and hair growth in preclinical models. The development of potent and specific small-molecule inhibitors like WAY-316606 underscores the therapeutic feasibility of this approach.

Future research should focus on several key areas:

-

Specificity and Off-Target Effects: Developing inhibitors with higher specificity for sFRP-1 over other sFRP family members to minimize potential side effects.

-

Delivery Systems: Designing targeted delivery systems (e.g., nanoparticles) to localize the therapeutic effect to specific tissues, such as bone or skin, thereby enhancing efficacy and safety.[9]

-

Complex Tissues: Further elucidating the multifaceted role of sFRP-1 in complex organs like the heart to refine therapeutic strategies for cardiac repair.

-

Clinical Translation: Moving promising preclinical candidates into human clinical trials to assess their safety and efficacy for conditions like osteoporosis and androgenetic alopecia.

The continued exploration of sFRP-1 inhibition holds immense potential to unlock new regenerative therapies that could significantly impact patient outcomes in a range of degenerative conditions.[1]

References

- 1. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secreted Frizzled Related Protein 1 is a Target to Improve Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SFRP1-Silencing GapmeR-Loaded Lipid-Polymer Hybrid Nanoparticles for Bone Regeneration in Osteoporosis: Effect of Dosing and Targeting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 11. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Loss of sFRP-1 Leads to Deterioration of Cardiac Function in Mice and Plays a Role in Human Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]